1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone
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Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and thienyl intermediates. These intermediates are then coupled with a piperazine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-(2-THIENYL)ETHANONE: Shares the benzodioxole and thienyl groups but lacks the piperazine moiety.
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE: Contains the benzodioxole and piperazine groups but lacks the thienyl moiety.
Uniqueness
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C18H20N2O3S/c21-18(11-15-2-1-9-24-15)20-7-5-19(6-8-20)12-14-3-4-16-17(10-14)23-13-22-16/h1-4,9-10H,5-8,11-13H2 |
InChI Key |
IZWLMGPYUDLDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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